molecular formula C25H20O2 B14778818 (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol

(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol

Cat. No.: B14778818
M. Wt: 352.4 g/mol
InChI Key: SDKSJVPDGBUQFX-UHFFFAOYSA-N
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Description

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol is a complex organic compound characterized by its unique spirobi[phenalene] structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol typically involves multi-step organic reactions. One common method includes the use of a catalytic Knoevenagel condensation reaction, where a phenalene-locked vinyl bridge is developed via titanium tetrachloride and pyridine as catalysts . The reaction conditions often require precise temperature control and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective production techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the phenalene structure, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions include various derivatives of phenalene, such as phenalene ketones, alcohols, and substituted phenalenes .

Scientific Research Applications

(S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. The compound’s unique structure allows it to interact with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: (S)-2,2’,3,3’-Tetrahydro-1,1’-spirobi[phenalene]-9,9’-diol stands out due to its spirobi[phenalene] structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

9,9'-spirobi[7,8-dihydrophenalene]-1,1'-diol

InChI

InChI=1S/C25H20O2/c26-19-9-7-15-3-1-5-17-11-13-25(23(19)21(15)17)14-12-18-6-2-4-16-8-10-20(27)24(25)22(16)18/h1-10,26-27H,11-14H2

InChI Key

SDKSJVPDGBUQFX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC3=CC=CC4=C3C2=C(C=C4)O)C5=C(C=CC6=C5C1=CC=C6)O

Origin of Product

United States

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